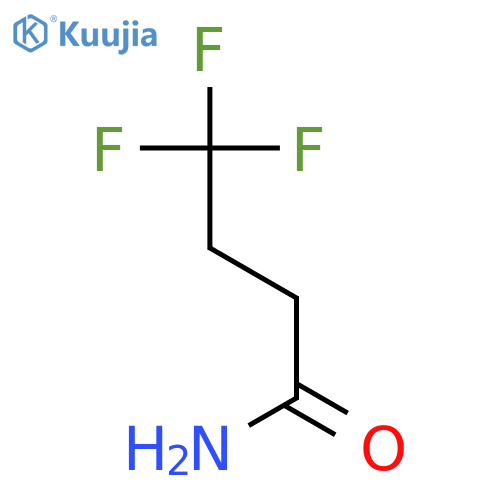Cas no 461-34-7 (4,4,4-trifluorobutanamide)

4,4,4-trifluorobutanamide structure
商品名:4,4,4-trifluorobutanamide
4,4,4-trifluorobutanamide 化学的及び物理的性質
名前と識別子
-
- 4,4,4-Trifluorobutanamide
- Butanamide, 4,4,4-trifluoro-
- 4,4,4-Trifluorobutyramide
- ST004997
- CTK1D2015
- 4,4,4-trifluorobutyroamide
- AC1LOWMW
- 461-34-7
- Z1203585658
- DTXSID70361539
- SCHEMBL429299
- MFCD00526200
- G67516
- BS-28794
- EN300-107461
- AKOS003625617
- CHEMBL4542224
- 4,4,4-trifluorobutanamide
-
- MDL: MFCD00526200
- インチ: InChI=1S/C4H6F3NO/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9)CopyCopied
- InChIKey: SGGWSWIBLWEIGM-UHFFFAOYSA-NCopyCopied
- ほほえんだ: C(CC(F)(F)F)C(=O)NCopyCopied
計算された属性
- せいみつぶんしりょう: 141.04018
- どういたいしつりょう: 141.04014830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 132.4±35.0 °C at 760 mmHg
- PSA: 43.09
4,4,4-trifluorobutanamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
4,4,4-trifluorobutanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC7347-5g |
4,4,4-Trifluorobutanamide |
461-34-7 | 97% | 5g |
£497.00 | 2025-02-21 | |
| Apollo Scientific | PC7347-1g |
4,4,4-Trifluorobutanamide |
461-34-7 | 97% | 1g |
£252.00 | 2025-02-21 | |
| TRC | T898675-500mg |
4,4,4-Trifluorobutanamide |
461-34-7 | 500mg |
$ 185.00 | 2022-06-02 | ||
| Enamine | EN300-107461-0.5g |
4,4,4-trifluorobutanamide |
461-34-7 | 95% | 0.5g |
$480.0 | 2023-10-28 | |
| 1PlusChem | 1P00DKYO-1g |
4,4,4-Trifluorobutyramide |
461-34-7 | 97% | 1g |
$83.00 | 2025-02-26 | |
| Enamine | EN300-107461-1g |
4,4,4-trifluorobutanamide |
461-34-7 | 95% | 1g |
$614.0 | 2023-10-28 | |
| Enamine | EN300-107461-10g |
4,4,4-trifluorobutanamide |
461-34-7 | 95% | 10g |
$2638.0 | 2023-10-28 | |
| A2B Chem LLC | AG32896-250mg |
4,4,4-Trifluorobutanamide |
461-34-7 | 97 | 250mg |
$72.00 | 2024-04-20 | |
| 1PlusChem | 1P00DKYO-250mg |
4,4,4-Trifluorobutyramide |
461-34-7 | 250mg |
$101.00 | 2024-05-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X195674A-250mg |
4,4,4-trifluorobutanamide |
461-34-7 | 0.97 | 250mg |
¥477.0 | 2024-07-24 |
4,4,4-trifluorobutanamide 関連文献
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
461-34-7 (4,4,4-trifluorobutanamide) 関連製品
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 13769-43-2(potassium metavanadate)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2279938-29-1(Alkyne-SS-COOH)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:461-34-7)4,4,4-trifluorobutanamide

清らかである:99%
はかる:5g
価格 ($):401